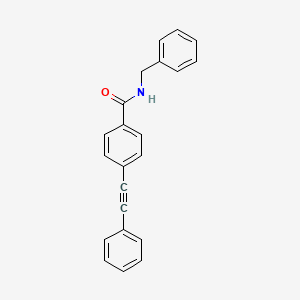![molecular formula C15H9BrF3NO3 B5963821 [4-[(2,2,2-Trifluoroacetyl)amino]phenyl] 4-bromobenzoate](/img/structure/B5963821.png)
[4-[(2,2,2-Trifluoroacetyl)amino]phenyl] 4-bromobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-[(2,2,2-Trifluoroacetyl)amino]phenyl] 4-bromobenzoate is an organic compound that features a trifluoroacetyl group, an amino group, and a bromobenzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(2,2,2-Trifluoroacetyl)amino]phenyl] 4-bromobenzoate typically involves the reaction of 4-bromobenzoic acid with 4-aminophenyl trifluoroacetate. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
[4-[(2,2,2-Trifluoroacetyl)amino]phenyl] 4-bromobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The trifluoroacetyl group can be reduced to a trifluoromethyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethyl sulfoxide), and catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., acetone).
Major Products
Substitution: Derivatives with different functional groups replacing the bromine atom.
Reduction: Compounds with a trifluoromethyl group.
Oxidation: Compounds with a nitro group.
Aplicaciones Científicas De Investigación
[4-[(2,2,2-Trifluoroacetyl)amino]phenyl] 4-bromobenzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals with potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound can be incorporated into polymers and materials to enhance their thermal stability and chemical resistance.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of [4-[(2,2,2-Trifluoroacetyl)amino]phenyl] 4-bromobenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroacetyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also contains a bromophenyl group and has shown promising antimicrobial and anticancer activities.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Another bromophenyl derivative with notable biological activities.
Uniqueness
[4-[(2,2,2-Trifluoroacetyl)amino]phenyl] 4-bromobenzoate is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic and research applications.
Propiedades
IUPAC Name |
[4-[(2,2,2-trifluoroacetyl)amino]phenyl] 4-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrF3NO3/c16-10-3-1-9(2-4-10)13(21)23-12-7-5-11(6-8-12)20-14(22)15(17,18)19/h1-8H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCUGUYFQTUJQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)NC(=O)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-bromophenyl)sulfonyl]-N'-(1-methylethylidene)-4-piperidinecarbohydrazide](/img/structure/B5963746.png)
![N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5963750.png)
![7-(1H-benzimidazol-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5963764.png)
![1-[4-(4-Methoxyphenyl)butan-2-yl]piperidine-3-carboxamide](/img/structure/B5963767.png)
![3-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-N,N-dimethylpropanamide](/img/structure/B5963777.png)
![1-[2-(1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)ethyl]-2-pyrrolidinone](/img/structure/B5963789.png)
![1-(4-Methylpiperazin-1-yl)-3-[1-(2-propan-2-yl-1,3-thiazole-4-carbonyl)piperidin-3-yl]propan-1-one](/img/structure/B5963792.png)
![N-benzyl-3-[(4-chlorophenyl)sulfonyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B5963798.png)
![2-[(6-iodo-4-oxo-3H-quinazolin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B5963807.png)
![methyl 4-({[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B5963822.png)
![2,3-Dimethyl-1-(pyridin-3-yl)-1,5,6,7,8,9-hexahydrocyclohepta[b]pyrrolo[3,2-e]pyridin-4-amine](/img/structure/B5963828.png)
![5-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[1-methyl-2-(2-pyrazinyl)ethyl]-2-pyridinamine](/img/structure/B5963829.png)
![1-(1,3-benzodioxol-5-ylcarbonyl)-4-[3-(trifluoromethyl)benzyl]piperazine hydrochloride](/img/structure/B5963841.png)
